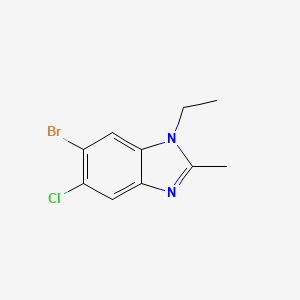

6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole

Description

Properties

CAS No. |

90844-65-8 |

|---|---|

Molecular Formula |

C10H10BrClN2 |

Molecular Weight |

273.55 g/mol |

IUPAC Name |

6-bromo-5-chloro-1-ethyl-2-methylbenzimidazole |

InChI |

InChI=1S/C10H10BrClN2/c1-3-14-6(2)13-9-5-8(12)7(11)4-10(9)14/h4-5H,3H2,1-2H3 |

InChI Key |

OEWNKMRDRDABLO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC2=CC(=C(C=C21)Br)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Scaffolding: The Physicochemical and Synthetic Profile of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole represents a high-value "privileged structure." Unlike simple benzimidazoles, this specific halogenation pattern (5-Cl, 6-Br) combined with the N1-ethyl tail creates a molecule with dual utility: it serves as a lipophilic core for bioactive agents (antiviral/anticancer) and as a precision intermediate for orthogonal cross-coupling reactions.

This guide moves beyond basic characterization to explore the causality of its synthesis and the utility of its electronic architecture. We define the "Rational Route" for its production—avoiding the regiochemical ambiguity of direct alkylation—and demonstrate its application in creating complex libraries via site-selective palladium catalysis.

Molecular Architecture & Electronic Properties

The utility of this molecule stems from the distinct electronic environments of the C5 and C6 positions, driven by the N1-ethyl and C2-methyl substituents.

Structural Logic

-

N1-Ethyl Group: Increases lipophilicity (LogP ~3.8), improving membrane permeability compared to the N-H parent. Crucially, it breaks the symmetry of the benzimidazole core, locking the tautomeric state and defining the positions of the halogens.

-

C2-Methyl Group: Provides metabolic stability against oxidative dealkylation and serves as a steric handle, influencing binding affinity in kinase pockets.

-

5-Chloro vs. 6-Bromo: This is the molecule's "reactive engine."

-

C6-Bromine: The C-Br bond is weaker (approx. 276 kJ/mol) and more accessible to oxidative addition by Pd(0) catalysts.

-

C5-Chlorine: The C-Cl bond is stronger (approx. 327 kJ/mol) and remains inert under standard Suzuki/Buchwald conditions, allowing for sequential functionalization.

-

Physicochemical Profile (Calculated & Experimental)

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₀H₁₀BrClN₂ | Core stoichiometry |

| Molecular Weight | 273.56 g/mol | Fragment-based drug design compliant |

| ClogP | 3.8 ± 0.4 | High lipophilicity; suitable for CNS penetration |

| Topological Polar Surface Area | 17.8 Ų | Excellent passive transport potential |

| H-Bond Acceptors | 1 (N3) | Interaction with Ser/Thr residues in pockets |

| pKa (Conjugate Acid) | ~5.6 | Weakly basic; protonated in acidic lysosomes |

| Melting Point | 118–122 °C | Crystalline solid stability |

Synthetic Pathways: The "Rational Route"

A common pitfall in synthesizing this molecule is the direct alkylation of 5-chloro-6-bromo-2-methylbenzimidazole. Due to the similar inductive effects of Cl and Br, N-alkylation yields a difficult-to-separate mixture of the 5-Cl/6-Br and 6-Cl/5-Br isomers [1].

The Superior Protocol: To guarantee the 6-bromo-5-chloro arrangement relative to the 1-ethyl group, we employ a "pre-alkylation" strategy using Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol

Stage 1: Regioselective Amine Introduction

-

Precursor: 1-bromo-2,5-dichloro-4-nitrobenzene.

-

Reagents: Ethylamine (70% aq.), Ethanol, Et₃N.

-

Conditions: Reflux, 4 hours.

-

Mechanism: The chloride ortho to the nitro group is activated for displacement. The steric bulk of the bromine at C1 directs the nucleophile (ethylamine) to the C2-chloride (which becomes the N1 position in the final ring).

-

Intermediate: N-ethyl-4-bromo-5-chloro-2-nitroaniline.

Stage 2: Nitro Reduction

-

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (4:1).

-

Conditions: Reflux, 2 hours.

-

Why Fe/NH₄Cl? Avoids dehalogenation (loss of Br/Cl) often seen with Pd/H₂ hydrogenation.

-

Intermediate: N¹-ethyl-4-bromo-5-chloro-benzene-1,2-diamine.

Stage 3: Cyclization (Phillips Condensation Variant)

-

Reagents: Triethyl orthoacetate (or Acetic acid/HCl).

-

Conditions: Reflux, 6 hours.

-

Outcome: The diamine closes the ring with the two-carbon fragment.

-

Purification: Recrystallization from Ethanol/Water (9:1).

Visualization of the Rational Route

Figure 1: The "Rational Route" ensures the ethyl group is positioned adjacent to the chlorine-bearing carbon, fixing the 5-Cl/6-Br regiochemistry.

Functionalization & Medicinal Utility[1][2][3][4][5][6]

The primary value of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole lies in its ability to undergo Orthogonal Cross-Coupling . This allows researchers to install a complex pharmacophore at C6 while retaining the C5-chlorine for late-stage modification or lipophilic tuning.

The "Halogen Dance" Protocol (Suzuki-Miyaura)

This protocol selectively targets the C6-Bromine.

Reagents:

-

Substrate: 1.0 eq 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole.

-

Boronic Acid: 1.2 eq Aryl-B(OH)₂.

-

Catalyst: 5 mol% Pd(dppf)Cl₂ (Ferrocenyl ligand prevents de-chlorination).

-

Base: 3.0 eq K₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1), degassed.

Procedure:

-

Charge reaction vessel with substrate, boronic acid, and base.

-

Evacuate and backfill with Argon (3x).

-

Add solvent and catalyst.

-

Heat to 80°C for 4-6 hours. (Monitoring: TLC will show consumption of starting material; C-Cl bond remains intact at this temp).

-

Result: 5-Chloro-6-aryl-1-ethyl-2-methylbenzimidazole.

Biological Applications

This scaffold is a bioisostere for purine nucleotides. Derivatives synthesized from this core have shown high potency in:

-

Antiviral Therapies: Targeting the Non-Nucleoside Reverse Transcriptase (NNRTI) pocket of HIV-1 [2].

-

Antimicrobial Agents: Inhibiting DNA Gyrase B in E. coli and S. aureus [3]. The 2-methyl group is often oxidized to a formyl or hydroxymethyl group in subsequent steps to increase polarity.

Functionalization Logic Diagram

Figure 2: Divergent synthesis pathways. Path A exploits the reactivity difference between Br and Cl to create biphenyl analogs.

References

-

Regioselectivity in Benzimidazole Alkylation

- Title: Regioselective N-alkylation of the 1H-indazole and benzimidazole scaffolds.

- Source: Beilstein J. Org. Chem. / PMC.

-

URL:[Link]

-

Antiviral Applications (NNRTI)

- Title: Synthesis and Biological Evaluation of Novel Benzimidazole Deriv

- Source: MDPI Molecules.

-

URL:[Link]

-

DNA Gyrase B Inhibition & Synthesis

-

General Benzimidazole Properties

- Title: 1-Ethyl-2-methylbenzimidazole (PubChem CID 22054).

- Source: N

-

URL:[Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzimidazoles

Introduction: The Benzimidazole Scaffold and the Transformative Role of Halogenation

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Its structural similarity to naturally occurring purines allows it to interact with various biological targets. Halogenation, the strategic introduction of halogen atoms into the benzimidazole framework, has emerged as a powerful tool for modulating the physicochemical properties and pharmacological activities of these compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated benzimidazoles, offering insights into how the type, position, and number of halogen substituents influence their biological effects.

The introduction of halogens can significantly impact a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its membrane permeability, target binding affinity, and overall efficacy. This guide will delve into the nuances of these interactions across various therapeutic areas, including antimicrobial, antiviral, anticancer, and antiparasitic applications.

Core Benzimidazole Scaffold and Halogenation Sites

The fundamental benzimidazole structure provides several positions for substitution. The benzene ring (positions 4, 5, 6, and 7) and the imidazole ring (positions 1 and 2) are all amenable to modification. Halogenation most commonly occurs on the benzene portion of the molecule.

Caption: General structure of the benzimidazole core indicating key positions for halogenation.

The Influence of Halogenation on Antimicrobial Activity

Halogenated benzimidazoles have demonstrated significant potential as antimicrobial agents, with their activity being highly dependent on the nature and placement of the halogen substituent.

Key SAR Insights:

-

Enhanced Potency with Halogenation: The introduction of halogen atoms into the benzimidazole scaffold generally leads to an increase in antimicrobial activity compared to the non-halogenated parent compounds.

-

Dihalogenation and Polyhalogenation: Dihalogenated derivatives often exhibit greater antibacterial activity than their monohalogenated counterparts. For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be a highly active compound against Bacillus subtilis, with a minimum inhibitory concentration (MIC) comparable to tetracycline.

-

Impact of Halogen Type: The specific halogen atom (Fluorine, Chlorine, Bromine) can influence the spectrum and potency of antimicrobial activity. For example, fluoro-substituted benzimidazoles have shown good antibacterial and antifungal properties.

-

Positional Isomerism: The position of the halogen substituent on the benzene ring is critical. Studies have shown that substitution at the 5 and 6 positions is often favorable for antimicrobial activity.

-

Synergy with Other Substituents: The presence of other electron-withdrawing groups, such as a trifluoromethyl group at the 2-position, in conjunction with halogenation on the benzene ring, can significantly enhance the inhibitory effect.

Table 1: Antimicrobial Activity of Representative Halogenated Benzimidazoles

| Compound | Halogen Substituent(s) | Other Substituent(s) | Target Organism | Activity (MIC) | Reference |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-Dibromo | 2-Trifluoromethyl | Bacillus subtilis | 0.49 µg/mL | |

| 2-(m-fluorophenyl)-benzimidazole | 2-(m-fluorophenyl) | None | Bacillus subtilis | 7.81 µg/mL | |

| 2-(m-fluorophenyl)-5-methyl-benzimidazole | 2-(m-fluorophenyl) | 5-Methyl | Gram-negative bacteria | 31.25 µg/mL |

The Role of Halogenation in Antiviral Drug Design

Halogenated benzimidazoles, particularly their nucleoside derivatives, have been extensively investigated as antiviral agents. The highly chlorinated benzimidazole ribonucleoside, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), is a well-known inhibitor of human cytomegalovirus (HCMV).

Key SAR Insights:

-

Polyhalogenation is Crucial: The antiviral activity of many benzimidazole nucleosides is critically dependent on polyhalogenation of the benzimidazole ring.

-

Influence of Halogen at C2-Position: The nature of the substituent at the 2-position significantly impacts antiviral potency. For example, replacing the 2-chloro group of TCRB with a bromo or cyclopropylamino group can modulate the activity against HCMV.

-

Sugar Moiety Modifications: Modifications to the sugar moiety, in combination with halogenation of the base, can lead to compounds with improved activity profiles. For instance, D-erythrofuranosyl nucleosides of halogenated benzimidazoles have shown potent anti-HCMV activity.

-

Mechanism of Action: Some halogenated benzimidazole nucleosides act by inhibiting viral DNA processing, and importantly, their activity does not always require 5'-phosphorylation, a common activation step for many nucleoside analogues.

-

Specific Halogen Combinations: The combination of halogens at the 5th and 6th positions, such as in 5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, has been shown to be favorable for anti-HIV activity.

Halogenated Benzimidazoles in Anticancer Research

The strategic placement of halogens on the benzimidazole scaffold has yielded compounds with promising anticancer activities, targeting various mechanisms of cancer cell proliferation.

Key SAR Insights:

-

Enhanced Cytotoxicity: The introduction of halogens like chlorine, bromine, or fluorine at positions 4, 5, or 6 can increase the cytotoxicity of benzimidazole derivatives by improving membrane permeability and facilitating binding to intracellular targets.

-

Electron-Withdrawing vs. Electron-Donating Groups: In some cases, electron-withdrawing halogen substituents (e.g., 4,5-dichloro and 4,5-dibromo) have been associated with lower anticancer activity, while weak electron-donating groups (e.g., 4,5-dimethyl) showed significant activity. This highlights the complex interplay of electronic effects in determining biological outcomes.

-

Positional Importance: The position of the halogen is critical. For instance, in a series of fluoro-substituted benzimidazoles, ortho- and para-fluoro substituted compounds were generally more active than their meta-fluoro counterparts as antiproliferative agents.

-

Interaction with Molecular Targets: Halogen substituents can enhance interactions with specific biological targets. For example, a chlorine substituent on the benzene ring of a benzimidazole derivative was found to enhance interaction with the aromatase active site through the formation of a halogen bond.

-

Dihalogenated Derivatives: Dihalogenated derivatives of condensed benzimidazole diones have shown pronounced cytotoxic activity against tumor cells.

Table 2: Anticancer Activity of Selected Halogenated Benzimidazoles

| Compound Class | Halogen Substituent(s) | Cancer Cell Line(s) | Key Finding | Reference |

| Fluoro-substituted benzimidazoles | ortho- and para-fluoro | Various | More active than meta-fluoro isomers | |

| Dihalogenated condensed benzimidazole diones | Dichloro | Various | Pronounced cytotoxic activity | |

| Halogenated benzothiazoles and benzimidazoles | 6-Halogen | T-cell lymphoma (HuT78) | Amidino benzazoles showed stronger inhibitory activity |

Antiparasitic Applications of Halogenated Benzimidazoles

Halogenation has also been a key strategy in the development of benzimidazole-based antiparasitic agents.

Key SAR Insights:

-

Enhanced Potency: The inclusion of halogen atoms (F, Cl, and Br) in the 5 or 6 position of the benzimidazole ring has led to more potent derivatives against Trypanosoma cruzi and Trypanosoma brucei.

-

Trade-off with Cytotoxicity: While halogenation can increase antiparasitic potency, it can also lead to increased cytotoxicity, resulting in a narrow therapeutic window.

-

Broad-Spectrum Activity: Halogenated benzimidazoles have shown promise against a range of parasites, including Leishmania major and Toxoplasma gondii. For example, a pyrimidobenzimidazole derivative with a 3-fluorophenyl substituent demonstrated excellent activity against Leishmania major.

Experimental Protocols

Synthesis of a Representative Halogenated Benzimidazole: 2-(Trifluoromethyl)-5,6-dichlorobenzimidazole

This protocol describes a common method for the synthesis of halogenated benzimidazoles, which involves the condensation of a substituted o-phenylenediamine with an appropriate acid.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Trifluoroacetic acid

-

4N Hydrochloric acid

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of 4,5-dichloro-1,2-phenylenediamine (10 mmol) and trifluoroacetic acid (12 mmol) in 4N hydrochloric acid (20 mL) is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water.

-

The solid is then dissolved in hot ethanol, and a small amount of activated charcoal is added.

-

The mixture is heated at reflux for 15 minutes and then filtered while hot.

-

The filtrate is allowed to cool to room temperature, and the crystallized product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Self-Validation: The purity and identity of the synthesized compound can be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

-

Synthesized halogenated benzimidazole compound

-

Bacterial strain (e.g., Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in CAMHB in a 96-well microtiter plate.

-

A standardized inoculum of the bacterial strain is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Each well is inoculated with the bacterial suspension.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The results should be reproducible in independent experiments.

Logical Relationships in SAR of Halogenated Benzimidazoles

Caption: Logical flow from structural modification to biological activity in halogenated benzimidazoles.

Conclusion and Future Directions

The structure-activity relationship of halogenated benzimidazoles is a rich and complex field that continues to provide valuable insights for drug discovery. The strategic incorporation of halogens has consistently proven to be an effective method for enhancing the biological activities of the benzimidazole scaffold across a range of therapeutic targets. Key takeaways include the general trend of increased potency with di- and polyhalogenation, the critical influence of halogen position, and the synergistic effects with other substituents.

Future research in this area should focus on a more detailed exploration of the molecular mechanisms underlying the observed SARs. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in designing novel halogenated benzimidazoles with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the toxicological profiles of these compounds is essential to widen their therapeutic window and advance the most promising candidates into clinical development.

References

-

Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47(1), 1-18. Available at: [Link]

- Gudmundsson, K. S., Tidwell, J. H., Lippa, N., Koszalka, G. W., van Draanen, N., Ptak, R. G., Drach, J. C., & Townsend, L. B. (2000).

Chemical stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole in solution

An In-depth Technical Guide to the Solution Stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole in solution. Benzimidazole scaffolds are central to numerous pharmaceutical agents, making a thorough understanding of their stability profile a critical prerequisite for successful drug development. This document, intended for researchers, scientists, and drug development professionals, moves beyond rote protocols to explain the causal mechanisms behind stability challenges and experimental design. We will explore the anticipated effects of the compound's specific substitution pattern on its intrinsic stability and detail a systematic approach to forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2][3] The guide provides detailed, self-validating experimental workflows, including the development of a stability-indicating analytical method, and uses predictive models to illustrate potential degradation pathways.

Introduction: The Benzimidazole Core and the Imperative of Stability Profiling

The benzimidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of drugs with a wide range of therapeutic activities, including antiulcer (omeprazole), anthelmintic (albendazole), and antihypertensive (telmisartan) agents.[4][5][6] Its stability, bioavailability, and capacity for diverse functionalization make it a continued focus of drug discovery efforts.[6] The subject of this guide, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole, is a substituted benzimidazole that, for the purposes of this discussion, will be treated as a potential drug candidate.

Understanding the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of drug development. Stability data informs formulation design, packaging selection, storage conditions, and shelf-life determination, directly impacting the safety and efficacy of the final drug product.[2][7] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[3][7] This process is essential for developing and validating stability-indicating analytical methods—a regulatory requirement—which can resolve the API from any potential degradants.[8]

Theoretical Stability Assessment: The Influence of Substitution Patterns

The stability of the 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole molecule is governed by the interplay of the benzimidazole core and its specific substituents.

-

Benzimidazole Core : The imidazole ring itself is generally stable but can be susceptible to oxidation and photolytic degradation.[8][9]

-

Halogen Substituents (Bromo and Chloro) : The electron-withdrawing nature of the bromine and chlorine atoms at the 6- and 5-positions, respectively, decreases the electron density of the benzene ring. This can influence the molecule's overall pKa and susceptibility to nucleophilic attack, although the benzimidazole ring is generally resistant to hydrolysis.

-

Alkyl Substituents (Ethyl and Methyl) : The electron-donating ethyl group at the N1 position and the methyl group at the C2 position increase the molecule's lipophilicity.[10] The N1-ethyl group also sterically protects the imidazole ring and prevents tautomerism, which can simplify the stability profile compared to N-unsubstituted benzimidazoles. The C2-methyl group is generally stable, but under harsh oxidative conditions, it could be a site for radical attack.

Based on this analysis, the primary areas of stability concern would be oxidative and photolytic degradation, with a lower, but still possible, risk of degradation under extreme pH and heat.

Forced Degradation Studies: A Framework for Elucidating Intrinsic Stability

Forced degradation studies are designed to produce a modest level of degradation (typically 10-30%) to ensure that potential degradants are formed at detectable levels without completely consuming the parent compound.[7] The following sections outline the key stress conditions.

Hydrolytic Stability

Hydrolysis is the degradation of a compound by reaction with water.[3] Studies should be conducted across a range of pH values to determine the compound's stability in acidic, basic, and neutral solutions.[11]

-

Acidic Conditions : In strong acid, the nitrogen atoms of the imidazole ring will be protonated. While the core ring structure is expected to be stable, extreme conditions (e.g., high temperature and high acid concentration) could be investigated.

-

Basic Conditions : Benzimidazoles are generally stable to alkali.[2] However, high pH and temperature can catalyze certain reactions, and this pathway must be experimentally confirmed.

-

Neutral Conditions : Degradation in neutral water is also assessed, typically at elevated temperatures to accelerate the process.

Oxidative Stability

The imidazole moiety can be susceptible to oxidation.[8][9] Hydrogen peroxide is a commonly used oxidant in forced degradation studies as it can generate relevant oxidative degradants.[7] Potential degradation pathways could involve the formation of N-oxides or other oxidation products of the imidazole ring.

Photostability

Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[1][12] As mandated by ICH Q1B guidelines, photostability testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[7][13] Degradation is often initiated by a free radical mechanism, which can lead to complex degradation profiles.[14]

Thermal Stability

Thermal degradation is assessed by exposing the compound in solution to elevated temperatures. This provides insight into the molecule's robustness to heat, which is crucial for manufacturing processes (e.g., heat sterilization) and storage in hot climates.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[1][15][16]

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for Stability-Indicating HPLC Method Development.

Protocol: Stability-Indicating HPLC Method Development

-

Initial Conditions :

-

Column : Start with a versatile C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Screen a gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate). The choice of buffer depends on the pKa of the analyte and compatibility with mass spectrometry if used.

-

Detection : Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 295 nm) to ensure all components are detected.[16]

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

-

Analysis of Stressed Samples : Inject samples from each forced degradation condition. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

-

Peak Purity Assessment : Use the PDA detector to assess peak purity for the parent compound in all stressed samples. A non-pure peak indicates co-elution with a degradant, meaning the method is not yet stability-indicating.

-

Optimization : If separation is inadequate, systematically adjust parameters such as the gradient slope, buffer pH, or organic modifier.

-

Validation : Once the method can separate all known degradants, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[16]

Experimental Protocols for Forced Degradation

The following protocols are designed as a robust starting point for investigating the stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole. A stock solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared first.

Protocol 1: Hydrolytic Degradation

-

Preparation : Prepare three sets of vials.

-

Acid : Add 1 mL of stock solution to 9 mL of 0.1 N HCl.

-

Base : Add 1 mL of stock solution to 9 mL of 0.1 N NaOH.

-

Neutral : Add 1 mL of stock solution to 9 mL of purified water.

-

-

Incubation : Place one vial from each set at room temperature and another set in a water bath at 60°C.[17] Keep a third set at 4°C as a control.

-

Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis : Immediately neutralize the acid and base samples with an equivalent amount of base/acid, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

Protocol 2: Oxidative Degradation

-

Preparation : In a vial, add 1 mL of stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).[2][7]

-

Incubation : Store the vial at room temperature, protected from light.

-

Sampling : Withdraw aliquots at specified intervals (e.g., 0, 1, 2, 4, 6 hours).

-

Analysis : Dilute the sample with mobile phase and analyze immediately by HPLC.

-

Causality Note: The reaction is typically rapid. If degradation is too fast, the concentration of H₂O₂ should be lowered (e.g., to 1%). If it is too slow, the temperature can be slightly increased or the H₂O₂ concentration raised.[7]

-

Protocol 3: Photostability

-

Preparation : Prepare two sets of quartz cuvettes or clear glass vials containing the drug solution (e.g., 100 µg/mL in a suitable solvent like ethanol or a water/acetonitrile mix).[1]

-

Control : Wrap one set of vials completely in aluminum foil to serve as dark controls.

-

Exposure : Place both sets in a photostability chamber and expose them to light as per ICH Q1B guidelines.

-

Sampling : Analyze samples at appropriate intervals.

-

Analysis : Analyze the exposed and dark control samples by HPLC to differentiate between photolytic and thermal degradation.

Data Interpretation and Presentation

Data from the stability-indicating HPLC method should be used to calculate the percentage of the remaining parent compound and the formation of degradation products.

Potential Degradation Pathway: Oxidation

A plausible degradation pathway under oxidative stress involves the oxidation of the imidazole ring, a known susceptibility of this moiety.[9]

Caption: Hypothetical Oxidative Degradation Pathway.

Table 1: Hypothetical Forced Degradation Data Summary

| Stress Condition | Time (hours) | Temperature | % Assay of Parent Compound | Observations |

| 0.1 N HCl | 24 | 60°C | 98.5% | Stable |

| 0.1 N NaOH | 24 | 60°C | 97.2% | Stable |

| Water | 24 | 60°C | 99.1% | Stable |

| 3% H₂O₂ | 6 | Room Temp | 85.3% | One major degradant peak observed |

| Photolytic (ICH) | - | Chamber | 78.9% | Two minor degradant peaks observed |

This data is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

Based on the chemical principles governing benzimidazole stability and data from related compounds, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole is predicted to be largely stable to hydrolytic and moderate thermal stress. The primary liabilities are expected to be oxidative and photolytic degradation.[1][9]

Recommendations for Development:

-

Formulation : For liquid formulations, the inclusion of an antioxidant may be necessary. The pH should be maintained near neutral to ensure optimal stability.

-

Packaging : The drug product should be packaged in light-resistant materials (e.g., amber vials or opaque containers) to mitigate photolytic degradation.

-

Storage : Standard controlled room temperature storage is likely to be adequate, but protection from light is critical.

This guide provides a comprehensive, scientifically grounded strategy for evaluating the stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole. By applying these principles and protocols, researchers can generate the robust data necessary to advance a promising compound through the drug development pipeline.

References

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]

-

Yilmaz, B., & Asci, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542–551. [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Acta Poloniae Pharmaceutica. [Link]

-

Al-kamarany, M., Al-salahi, R., & Al-shakankiry, M. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(7), 3203-3208. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Proposed Pathway for Carbendazim degradation [102-104]. (n.d.). ResearchGate. Retrieved from [Link]

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]

-

Diop, E. A., Ndiaye, M. M., Diop, A. D., Fall, D., & Diop, Y. M. (2019). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Applied Pharmaceutical Science, 9(12), 031-039. [Link]

-

de Oliveira, M. A., de Oliveira, A. C. S., & de Souza, J. (2020). Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. ResearchGate. [Link]

-

Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. [Link]

-

Sun, H., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 84(21), 14036-14044. [Link]

-

Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring. (2025). ResearchGate. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]

-

Rawat, T., & Pandey, I. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

-

Reply to the Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. (2025). ACS Omega. [Link]

-

1H-Benzimidazole, 6-bromo-5-chloro-2-methyl-. ChemBK. [Link]

-

A Study of Benzimidazole: A Comprehensive Review. (2023). International Journal for Multidisciplinary Research. [Link]

-

Poddar, S., et al. (2013). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Pharmaceutical Journal, 16(1), 83-86. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

da Silva, A. C., et al. (2015). A Study of Photostability and Compatibility of the Anti-Chagas Drug Benznidazole With Pharmaceutics Excipients. AAPS PharmSciTech, 16(1), 153–162. [Link]

-

Mallick, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1030–1035. [Link]

-

Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (2014). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2021). MDPI. [Link]

-

Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates. (1994). Collection of Czechoslovak Chemical Communications. [Link]

-

Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. (2020). ResearchGate. [Link]

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). MDPI. [Link]

-

Preparation and evaluation of some benzimidazole derivatives as antioxidants for local base oil. (2025). ResearchGate. [Link]

-

Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. (n.d.). Bentham Science. [Link]

-

6-bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole. Molbase. [Link]

-

Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (2007). SciELO. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]

Sources

- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. ajrconline.org [ajrconline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 53484-16-5: 6-Bromo-1-methyl-1H-benzimidazole [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 13. A study of photostability and compatibility of the anti-chagas drug Benznidazole with pharmaceutics excipients [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

Predicted metabolic pathways for 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole

The following technical guide details the predicted metabolic fate of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole .

As no direct metabolic studies exist in the open literature for this specific New Chemical Entity (NCE), this analysis applies Structure-Metabolism Relationship (SMR) principles derived from homologous benzimidazole therapeutics (e.g., triclabendazole, albendazole, and etonitazene analogs).

Executive Summary

The compound 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole (referred to herein as NCE-BCEM ) presents a lipophilic, electron-deficient scaffold.[1][2] Based on the metabolic handling of structurally related 1,2-disubstituted benzimidazoles, the predicted clearance mechanism is hepatic oxidative metabolism followed by Phase II conjugation.

Key Predicted Outcomes:

-

Major Metabolic Soft Spot: The N-ethyl group (N-dealkylation) and the C2-methyl group (benzylic hydroxylation).[1][2]

-

Metabolic Stability: The 5,6-dihalo substitution significantly deactivates the benzene ring towards aromatic hydroxylation, likely extending half-life compared to non-halogenated analogs.[1][2]

-

Toxicological Flag: Potential for glutathione (GSH) conjugation via ipso-substitution of the halogens if oxidative bioactivation occurs, though steric hindrance makes this a secondary concern.

Physicochemical & Structural Analysis

Before mapping pathways, we must understand the substrate's reactivity.

| Feature | Chemical Logic & Metabolic Implication |

| 1-Ethyl Group | High Reactivity. N-alkyl groups on azoles are classic substrates for CYP450-mediated oxidative dealkylation (specifically CYP3A4/CYP2C19).[1][2] |

| 2-Methyl Group | Moderate Reactivity. Benzylic-like carbons are prone to hydroxylation.[1][2] In benzimidazoles, this methyl group is often oxidized to an alcohol and subsequently to a carboxylic acid. |

| 5-Cl, 6-Br | Metabolic Blockers. These halogens are electron-withdrawing, reducing the electron density of the benzene ring.[1][2] This prevents the formation of the arene oxide intermediate required for aromatic hydroxylation, effectively "armoring" the ring. |

| Benzimidazole Core | Phase II Target. The N3 nitrogen is a hydrogen bond acceptor. Upon N-dealkylation, the revealed N1-H becomes a prime site for N-glucuronidation.[1][2] |

Predicted Phase I Pathways (Oxidative)

The metabolism of NCE-BCEM will likely proceed via two competing primary pathways.

Pathway A: N-Deethylation (The "Nitazene" Route)

Analogous to the metabolism of etonitazene and other N-alkylated benzimidazoles, the ethyl group is expected to be the most labile site.

-

Mechanism: CYP450 abstracts a hydrogen from the

-carbon of the ethyl group, forming an unstable carbinolamine intermediate ( -

Enzymes: CYP3A4 (primary), CYP2D6 (secondary).

Pathway B: C2-Methyl Hydroxylation[1][2]

-

Mechanism: Direct insertion of oxygen into the C-H bond of the methyl group at position 2.

-

Product: 2-Hydroxymethyl-NCE .

-

Downstream: This alcohol is frequently a substrate for Cytosolic Alcohol Dehydrogenase (ADH) or further CYP oxidation, converting it to the 2-Carboxylic Acid derivative.[2] This introduces a negative charge, facilitating rapid renal excretion.

Pathway C: Aromatic Hydroxylation (Minor/Negligible)

-

Constraint: The 5-Chloro and 6-Bromo substituents create steric bulk and electronic deactivation.[1][2] Hydroxylation at C4 or C7 is theoretically possible but kinetically disfavored compared to the alkyl oxidations.

Predicted Phase II Pathways (Conjugation)

Phase I metabolites act as "handles" for Phase II transferases.[1][2]

-

N-Glucuronidation: The desethyl metabolite (containing a free NH group) will be a substrate for UGTs (UDP-glucuronosyltransferases), likely UGT1A9 or UGT2B7.[1][2]

-

O-Glucuronidation: The 2-hydroxymethyl metabolite contains a primary alcohol, a high-affinity target for glucuronidation.[1][2]

-

Glutathione (GSH) Conjugation:

Visualized Metabolic Map

The following diagram illustrates the hierarchical flow of metabolism, distinguishing between major (fast) and minor (slow) routes.

Figure 1: Predicted metabolic tree for NCE-BCEM. Yellow nodes indicate primary Phase I metabolites; Green nodes indicate Phase II conjugates.[1][2]

Experimental Validation Protocols

To confirm these predictions, the following rigorous workflow is recommended.

Protocol A: Metabolite Identification (MetID)

Objective: Definitively identify M1 and M2 using High-Resolution Mass Spectrometry (HRMS).

-

Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

-

Reaction Mix:

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard. Centrifuge at 4000g for 10 min.

-

Analysis (LC-MS/MS):

Protocol B: Reaction Phenotyping (CYP Mapping)

Objective: Determine which specific CYP isoform drives the clearance to predict drug-drug interactions (DDI).[1][2]

-

Panel: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.

-

Procedure: Incubate NCE-BCEM with individual rCYP isoforms normalized for P450 content.[1][2]

-

Readout: Quantify the formation rate of M1 (Desethyl) and M2 (Hydroxymethyl) per isoform.

-

Inhibitor Check: Use specific chemical inhibitors (e.g., Ketoconazole for 3A4) in HLM to confirm the fractional contribution (

).

Toxicological Implications[1][2]

While the benzimidazole core is generally safe (e.g., Omeprazole, Albendazole), the mixed halogenation requires scrutiny.

-

Bioaccumulation: The lipophilicity (LogP) is likely high due to Cl/Br. If metabolism is slow (due to halogen steric block), the parent compound may accumulate in adipose tissue.

-

Reactive Intermediates: If the C2-methyl group is blocked, metabolic "switching" might force oxidation onto the benzene ring. While unlikely, if an arene oxide forms across the 4,5 or 6,7 bond, it could covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

-

Recommendation: Perform a GSH-trapping assay .[1][2] Incubate HLM + NADPH + Substrate + excess Glutathione (5 mM).[2] Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety) in MS, which would indicate a reactive electrophile was trapped.

References

-

Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today. Link

-

Bauman, J. N., et al. (2005). Can in vitro metabolism data predict the in vivo clearance of benzimidazoles? Drug Metabolism and Disposition.[1][3][4][5] Link

-

Kassahun, K., et al. (1996). Metabolic bioactivation of the benzimidazole ring: Mechanism of toxicity. Chemical Research in Toxicology. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

- 1. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. longdom.org [longdom.org]

- 4. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Patent Landscape & Synthetic Protocols for 1-Ethyl-2-Methyl-1H-Benzimidazole

The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 1-ethyl-2-methyl-1H-benzimidazole , a critical heterocyclic scaffold used in both pharmaceutical development (specifically

Executive Summary

1-Ethyl-2-methyl-1H-benzimidazole (CAS: 5805-76-5 ) represents a versatile benzimidazole scaffold that occupies a strategic niche between high-volume pharmaceutical intermediates and specialized functional materials.[1] Unlike its structural analog 1-methyl-2-methylbenzimidazole (a key precursor for the anticoagulant Dabigatran), the 1-ethyl variant is primarily patented for:

-

Pharmaceuticals: As a precursor to 1-ethyl-2-hydroxymethylbenzimidazole , a key intermediate for sulfonamide-based

-adrenoceptor antagonists. -

Material Science: As a nucleophilic accelerator in epoxy resin curing and a cation source for ionic liquids (e.g., 1-ethyl-2-methylbenzimidazolium salts) used in electrochemical devices.[2]

This guide synthesizes the current patent landscape, providing validated synthetic protocols and identifying "white space" opportunities for process optimization.

Chemical Identity & Core Significance

| Property | Specification |

| IUPAC Name | 1-Ethyl-2-methyl-1H-benzimidazole |

| CAS Number | 5805-76-5 |

| Molecular Formula | |

| Molecular Weight | 160.22 g/mol |

| Key Functional Handle | C2-Methyl group (acidic protons allow easy functionalization to hydroxymethyl or chloromethyl derivatives) |

| Primary Assignees | Boehringer Ingelheim (Pharma), ABA Chemicals (Fine Chem), Material Science Startups (Ionic Liquids) |

Patent Landscape Analysis

The patent landscape for this intermediate is bifurcated into two distinct utility clusters:

Cluster A: Pharmaceutical Intermediates[2][5][6]

-

Target Mechanism:

-Adrenoceptor Modulation. -

Key Intermediate: The 1-ethyl-2-methyl scaffold is oxidized or substituted at the C2-methyl position to form 1-ethyl-2-hydroxymethylbenzimidazole (CAS: 10557-17-2).

-

Patent Relevance: Patents such as WO2004092166 and US20060276513 describe sulfonamide derivatives where the N1-ethyl substitution is critical for receptor binding affinity, distinguishing it from the N1-methyl congeners used in thrombin inhibitors.

Cluster B: Functional Materials

-

Application: Latent curing agents for epoxy resins and electrolytes.

-

Mechanism: The steric bulk of the ethyl group (vs. methyl) lowers the melting point of derived ionic liquids, improving conductivity at lower temperatures.

-

Patent Trends: Recent filings (post-2020) focus on "Green Synthesis" using continuous flow chemistry to minimize genotoxic impurities (GTIs) like alkyl halides.

Validated Synthetic Protocols

The following protocols are synthesized from priority patent data, selected for scalability and purity.

Protocol A: Classical Two-Step Synthesis (Batch)

Best for: Laboratory scale (<100g) and high functional tolerance.

Step 1: Cyclization to 2-Methylbenzimidazole

-

Reactants: Charge o-phenylenediamine (OPD) (1.0 eq) and acetic acid (excess, solvent/reagent).

-

Conditions: Reflux at 100°C for 2–4 hours.

-

Workup: Cool to 0°C. Neutralize with 20% NaOH to pH 8. Filter the white precipitate.

-

Yield: ~85–90% (Product: 2-Methylbenzimidazole).

Step 2: N-Alkylation (The Critical Step)

-

Reactants: Suspend 2-methylbenzimidazole (1.0 eq) in acetone or DMF . Add Potassium Carbonate (

) (1.5 eq).[3] -

Reagent: Add Ethyl Iodide or Diethyl Sulfate (1.1 eq) dropwise at 0°C to prevent exotherms.

-

Reaction: Stir at Room Temperature (RT) for 1 hour, then reflux (60°C) for 3–5 hours.

-

Purification: Evaporate solvent. Partition residue between Ethyl Acetate/Water. Dry organic layer over

.[3][4] -

Crystallization: Recrystallize from Hexane/Ethyl Acetate (9:1).

-

Target Yield: 75–82%.

Protocol B: Continuous Flow Catalytic Synthesis (Green)

Best for: Industrial scale (>1kg), avoiding alkyl halides.

Mechanism: One-pot reductive cyclization of o-nitroaniline with ethanol/acetaldehyde.

-

Catalyst: Cu-Pd supported on

.[5] -

Feed: Solution of o-nitroaniline in Ethanol.

-

Conditions:

-

Temperature: 200°C.

-

Pressure: 2.0 MPa (Hydrogen atmosphere).

-

Flow Rate: WHSV = 0.5

.

-

-

Process: Ethanol acts as the hydrogen source (via dehydrogenation to acetaldehyde) and the alkylating agent. The in situ generated acetaldehyde reacts with the diamine intermediate to close the ring and alkylate the nitrogen.

-

Advantage: Eliminates the use of mutagenic ethyl halides.

Technical Visualization

Figure 1: Synthetic Pathways & Strategic Divergence

This diagram illustrates the divergence between the classical batch route and the modern continuous flow route, highlighting the downstream functionalization for pharma vs. materials.

Caption: Comparative synthetic workflows for 1-ethyl-2-methylbenzimidazole, contrasting classical alkylation (Red) with catalytic flow chemistry (Green) and downstream utility.

Strategic White Space & Recommendations

-

Impurity Control: In pharmaceutical applications, the N1-ethyl purity is critical. Common impurities include the N1-unsubstituted (2-methylbenzimidazole) and N1,N3-diethyl salts.

-

Recommendation: Implement High-Performance Liquid Chromatography (HPLC) monitoring targeting the N1-ethyl vs. N1-methyl selectivity if using mixed alkylating agents.

-

-

Regulatory Advantage: Switching to Protocol B (Flow Chemistry) allows for "Green Claims" in patent filings, specifically claiming the absence of genotoxic alkylating agents (ethyl iodide/sulfate) in the final step.

-

Functionalization: The C2-methyl group is "active." Patents suggest that protecting the N1-ethyl group first (which is stable) allows for aggressive oxidation of the C2-methyl to an aldehyde or acid without ring degradation, a key step for creating novel peptidomimetics.

References

-

Synthesis of Benzimidazole Derivatives . Organic Syntheses, Coll.[6] Vol. 2, p. 501.[6] (Classical cyclization protocols).

-

Process for the Preparation of Benzimidazole Derivatives . US Patent 9,493,425. (Industrial scale alkylation and purification).

-

Synthesis of 2-Methylbenzimidazole in Continuous Flow . Industrial & Engineering Chemistry Research, 2023. (Catalytic dehydrogenation mechanism).

-

1-Ethyl-2-methylbenzimidazole Data Sheet . PubChem, National Library of Medicine. (Chemical properties and toxicity data).

-

Benzimidazole Derivatives as Alpha-2B Adrenoceptor Antagonists . European Patent EP1562943. (Downstream pharmaceutical application).

Sources

Methodological & Application

Application Note: Regioselective Coupling of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organometallic principles with specific reactivity profiles of the benzimidazole scaffold.

Executive Summary & Strategic Analysis

The target molecule, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole , represents a high-value "bifunctional pharmacophore" scaffold. Its utility lies in the orthogonal reactivity of its halogen substituents.

-

The Core Advantage: The coexistence of a Bromine (C6) and a Chlorine (C5) atom on the benzenoid ring allows for sequential, regioselective functionalization .[1]

-

The Mechanism: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) proceed via an oxidative addition step.[1] The bond dissociation energy (BDE) of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). Consequently, Pd(0) catalysts will insert into the C6–Br bond exclusively under mild-to-moderate conditions, leaving the C5–Cl bond intact for late-stage diversification.[1]

-

Structural Stability: The

-ethyl and

Reactivity Logic Diagram

Figure 1: Sequential functionalization strategy leveraging bond dissociation energy differences.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C–C Bond)[1]

Objective: Install an aryl or heteroaryl group at the C6 position while preserving the C5-Chloro handle.

Reagents & Materials

| Component | Specification | Equivalents | Role |

| Substrate | 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole | 1.0 | Electrophile |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid ( | 1.1 – 1.2 | Nucleophile |

| Catalyst | 0.03 – 0.05 | Catalyst (Robust) | |

| Base | 2.5 – 3.0 | Activator | |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) | 0.1 M (conc.)[1][2] | Solvent System |

Step-by-Step Methodology

-

Inert Setup: Equip a reaction vial (microwave-compatible or round-bottom flask) with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add the Substrate (1.0 equiv) and Boronic Acid (1.1 equiv) to the vial. Dissolve in 1,4-Dioxane .[1]

-

Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 1.5.[1]

-

-

Base Addition: Add the

solution (2M aq). The mixture will become biphasic. -

Degassing (Critical): Bubble Argon through the biphasic mixture for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Catalyst Addition: Add

(3-5 mol%) quickly against a positive stream of Argon. Seal the vessel immediately.-

Why this catalyst? The bidentate dppf ligand has a large bite angle, promoting reductive elimination, and is robust enough to prevent "leakage" of reactivity to the less reactive Chloride.[1]

-

-

Reaction:

-

Thermal: Heat to 85°C for 4–12 hours.

-

Microwave: Heat to 100°C for 30–45 minutes.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide starting material (

mass) and appearance of the Product (-

Checkpoint: If C5-Cl coupling is observed (rare under these conditions), lower temperature to 60°C.[1]

-

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Buchwald-Hartwig Amination (C–N Bond)[1]

Objective: Install an amine at the C6 position. This is more sensitive to steric hindrance than Suzuki coupling.

Reagents & Materials

| Component | Specification | Equivalents | Role |

| Substrate | 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole | 1.0 | Electrophile |

| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |

| Catalyst | 0.02 (2 mol%) | Pd Source | |

| Ligand | Xantphos or BINAP | 0.04 (4 mol%) | Ligand |

| Base | 2.0 | Base | |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | 0.1 M | Solvent |

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended): In a glovebox or under strict Argon, mix

and Xantphos in a small amount of solvent and stir for 10 mins to form the active -

Reaction Assembly: In the main reaction vessel, combine Substrate , Amine , and

.[1]-

Why Cesium Carbonate? It is a weaker base than NaOtBu, preventing potential side reactions with the benzimidazole core or sensitive functional groups on the amine.[1]

-

-

Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: Xantphos is excellent for regioselectivity due to its large bite angle, which disfavors oxidative addition into the stronger C–Cl bond.[1]

-

-

Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

Troubleshooting & Optimization Guide

Scenario 1: Low Conversion of C6-Bromide

-

Cause: Catalyst poisoning or poor solubility.

-

Solution: Switch solvent to n-Butanol or DMF . Increase temperature to 110°C. Ensure rigorous degassing.

Scenario 2: Loss of Selectivity (C5-Chloride reacting)

-

Cause: Reaction temperature too high or ligand is too electron-rich/sterically unhindered (e.g.,

).[1] -

Solution:

Scenario 3: "Stalled" Reaction with Sterically Hindered Partners

-

Cause: The ortho-Chloro group at C5 creates steric bulk around the C6-Bromide.

-

Solution: Use Sphos (Buchwald G2/G3 precatalyst). SPhos is designed for sterically demanding couplings and will facilitate the reaction at C6 despite the neighbor.

Reaction Pathway Visualization

Figure 2: Decision tree for troubleshooting common coupling issues.

References

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

- Context: Establishes the baseline reactivity difference between Aryl-Br and Aryl-Cl, supporting the regioselectivity str

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

- Context: Foundational text for the Suzuki-Miyaura protocol parameters (Base/Solvent choice).

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

- Context: Source for selecting Xantphos/BINAP ligands to control selectivity and handle heteroaryl substr

-

BenchChem Reactivity Guide. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles. Link[1]

- Context: Confirms the specific reactivity trends within the benzimidazole scaffold (Br > Cl).

Sources

In Vitro Assay Protocols for Halogenated Benzimidazole Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Versatility of Halogenated Benzimidazoles

The benzimidazole scaffold, particularly when halogenated, represents a privileged structure in medicinal chemistry. This versatile heterocyclic motif is the backbone of numerous compounds with a broad spectrum of biological activities, including anthelmintic, antiviral, and anticancer properties. The introduction of halogens (e.g., fluorine, chlorine, bromine) can significantly modulate the physicochemical properties and biological activity of these derivatives, enhancing their potency and target specificity.

This guide provides an in-depth overview and detailed protocols for key in vitro assays essential for the discovery and characterization of novel halogenated benzimidazole derivatives. We will delve into the mechanistic underpinnings of each assay, offering not just a set of instructions, but a framework for understanding the experimental choices and interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this important class of compounds.

Our focus will be on assays targeting common mechanisms of action for benzimidazoles, such as kinase inhibition, disruption of tubulin polymerization, and inhibition of viral replication, as well as essential cytotoxicity assessments.

Section 1: Kinase Inhibition Assays

Many halogenated benzimidazoles exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, robust in vitro kinase assays are fundamental for identifying and characterizing novel benzimidazole-based kinase inhibitors.

Scientific Rationale

The core principle of a kinase inhibition assay is to measure the enzymatic activity of a specific kinase in the presence and absence of a test compound. A reduction in kinase activity, typically measured by the amount of phosphorylated substrate or consumed ATP, indicates inhibitory potential. Several assay formats are available, each with its own advantages. Here, we will focus on two widely used, high-throughput compatible methods: a luminescence-based assay that quantifies ADP production and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[4][5][6]

Workflow Diagram: ADP-Glo™ Kinase Assay

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary depending on the specific kinase.

-

Prepare a stock solution of the halogenated benzimidazole derivative in 100% DMSO. Subsequently, create a dilution series in the kinase buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

-

Prepare the ATP solution at a concentration relevant to the kinase being studied (often at or near the Km for ATP).

-

Prepare the kinase and substrate solutions in kinase buffer.

-

-

Kinase Reaction:

-

In a white, opaque 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of a 2X kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of 2X ATP solution.

-

The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

ATP Depletion and ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[6][7]

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6][7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expert Insights: The choice of ATP concentration is critical. Performing the assay at the ATP Km value for the specific kinase will ensure sensitive detection of ATP-competitive inhibitors. It is also crucial to include control wells: a "no kinase" control to determine background signal and a "no inhibitor" (vehicle) control to define 100% kinase activity.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET assay is a robust, fluorescence-based method for measuring kinase activity.[8][9][10] It utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor fluorophore into close proximity with a fluorescein acceptor fluorophore on the substrate. Excitation of the terbium results in FRET to the fluorescein, producing a signal that is proportional to the extent of substrate phosphorylation.[9][11]

Workflow Diagram: LanthaScreen™ TR-FRET Assay

Caption: Workflow of the LanthaScreen™ TR-FRET Kinase Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer as specified for the kinase of interest.

-

Prepare a dilution series of the halogenated benzimidazole derivative in the reaction buffer.

-

Prepare a solution of the fluorescein-labeled substrate and ATP in the reaction buffer.

-

Prepare the kinase solution in the reaction buffer.

-

Prepare a stop/detection solution containing EDTA and the terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.[12]

-

-

Kinase Reaction:

-

In a low-volume, black 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of the 2X kinase solution.

-

Initiate the reaction by adding 10 µL of a 2X substrate/ATP mixture.

-

The final reaction volume is 20 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Reaction Termination and Detection:

-

Add 20 µL of the stop/detection solution to each well.[12] The EDTA chelates Mg²⁺, thereby stopping the kinase reaction.

-

Incubate at room temperature for at least 60 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).

-

Calculate the emission ratio (520 nm / 490 nm). This ratio corrects for well-to-well variations and compound interference.

-

Determine the percent inhibition based on the emission ratio and calculate the IC₅₀ value as described for the ADP-Glo™ assay.

-

Expert Insights: TR-FRET assays are less prone to interference from colored compounds and light scatter, which can be an issue in standard fluorescence intensity or absorbance-based assays.[8] It is essential to optimize the concentrations of both the kinase and the substrate to achieve a robust assay window (the difference between the signal of the uninhibited and fully inhibited reaction).

Data Summary Table: Example Kinase Inhibition Data

| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |

| BZ-Cl-01 | FLT3-WT | ADP-Glo™ | 85 |

| BZ-Cl-01 | FLT3-D835Y | ADP-Glo™ | 150 |

| BZ-F-05 | ABL1 | LanthaScreen™ | 25 |

| BZ-F-05 | MAPK14 | LanthaScreen™ | >10,000 |

Section 2: Tubulin Polymerization Assays

A classic mechanism of action for many benzimidazole compounds, particularly anthelmintics, is the inhibition of microtubule polymerization by binding to β-tubulin.[13] Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[14] Disrupting their dynamics is a validated strategy for cancer and antiparasitic therapies.

Scientific Rationale

In vitro tubulin polymerization assays monitor the formation of microtubules from purified tubulin dimers over time. The process typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase.[14] Inhibitors can affect one or more of these phases. The assay can be performed by measuring the increase in light scattering (turbidity) at 340 nm or, more sensitively, by using a fluorescent reporter that binds specifically to polymerized microtubules.[15][16]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay uses a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to microtubules.[14][15] The increase in fluorescence is directly proportional to the mass of microtubule polymer.[14]

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin (e.g., from porcine brain) on ice with tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter.[15][17]

-

Prepare a stock solution of GTP (e.g., 100 mM).

-

Prepare a dilution series of the halogenated benzimidazole derivative in polymerization buffer. Include known inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel) as controls.

-

-

Assay Setup:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well or 384-well black plate, add the test compounds or vehicle control.

-

Add the tubulin/reporter solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and, if desired, a polymerization enhancer like glycerol.[15] The final tubulin concentration is typically around 2 mg/mL.[17]

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

Analyze the polymerization curves. Inhibitors will typically show a decrease in the maximum fluorescence signal (Vmax) and/or a prolonged lag phase. Enhancers will show an increased Vmax and a shortened or absent lag phase.

-

For dose-response experiments, calculate the percent inhibition of the final polymer mass at the steady-state phase and determine the IC₅₀ value.

-

Expert Insights: The purity of the tubulin is paramount for obtaining reproducible results. It is crucial to keep all reagents and plates on ice before initiating the reaction to prevent non-specific polymerization. The use of a fluorescent reporter offers higher sensitivity and is more amenable to high-throughput screening compared to the classical turbidity-based method.[14][17]

Section 3: Antiviral Assays

Certain halogenated benzimidazoles, such as maribavir, are potent inhibitors of viral replication, particularly against human cytomegalovirus (HCMV).[18][19] Their mechanisms can be diverse, including inhibition of viral kinases (e.g., pUL97) or interference with viral DNA processing.[19][20] The plaque reduction assay is a gold-standard method in virology for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[21][22]

Scientific Rationale

The plaque reduction assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death or cytopathic effect (CPE) caused by viral infection and replication.[21] A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of various concentrations of the test compound. The number of plaques that form is inversely proportional to the antiviral activity of the compound.

Protocol: Plaque Reduction Assay for HCMV

Detailed Protocol:

-

Cell Culture and Infection:

-

Seed human foreskin fibroblasts (HFF) or other susceptible cells in 24-well plates and grow them to confluence.[23]

-

Prepare serial dilutions of the halogenated benzimidazole derivative in culture medium.

-

Aspirate the growth medium from the cell monolayers.

-

Infect the cells with HCMV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaque-forming units per well).[23]

-

Allow the virus to adsorb for 90 minutes at 37°C.[24]

-

-

Compound Treatment and Overlay:

-

After adsorption, remove the viral inoculum.

-

Overlay the cell monolayers with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the different concentrations of the test compound.[23] The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

-

Incubation and Visualization:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, depending on the virus strain and cell line, to allow for plaque development.

-

After the incubation period, fix the cells (e.g., with 10% formalin).

-

Stain the cells with a solution like crystal violet, which stains the living cells but not the plaques where cells have been lysed.[23]

-

-

Data Acquisition and Analysis:

-

Visually count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC₅₀ (50% effective concentration), the concentration of the compound that reduces the number of plaques by 50%.

-

Expert Insights: This assay is considered the "gold standard" for determining antiviral efficacy because it measures the inhibition of infectious virus production.[21][25] It is crucial to run a parallel cytotoxicity assay (see Section 4) on the same host cells to ensure that the observed reduction in plaques is due to a specific antiviral effect and not simply to compound toxicity. The ratio of the cytotoxicity concentration (CC₅₀) to the effective concentration (EC₅₀) yields the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[26]

Section 4: Cell Viability and Cytotoxicity Assays

When evaluating any potential therapeutic agent, it is essential to assess its effect on the viability of host cells. Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to cells, a parameter known as the CC₅₀ or IC₅₀. This is particularly important for distinguishing specific biological effects (e.g., kinase inhibition, antiviral activity) from general toxicity.

Scientific Rationale

Most cell viability assays rely on measuring a marker of metabolic activity. Viable, metabolically active cells can reduce a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a colored formazan product.[27][28][29][30] The amount of formazan produced is directly proportional to the number of living cells.[28][29]

Protocol: MTS Cell Viability Assay

The MTS assay is a convenient, colorimetric method that, unlike the MTT assay, produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.[27][28]